1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene
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Overview
Description
1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activities. It is characterized by the presence of two fluorine atoms, a nitro group, and a propan-2-yloxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene typically involves the nitration of a difluorobenzene derivative followed by the introduction of the propan-2-yloxy group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-nitrobenzene: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.
1,3-Difluoro-5-nitrobenzene: Similar structure but without the propan-2-yloxy group, affecting its reactivity and applications.
Uniqueness
1,3-Difluoro-5-nitro-2-(propan-2-yloxy)benzene is unique due to the presence of both the nitro and propan-2-yloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3-difluoro-5-nitro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-5(2)15-9-7(10)3-6(12(13)14)4-8(9)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHAVDSGGVMICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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